CC-92480
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CC-92480; CC 92480; CC92480; |
Origin of Product |
United States |
Molecular Mechanism of Action of Cc 92480
Interaction with Cereblon (CRBN) and the CRL4CRBN E3 Ubiquitin Ligase Complex
CC-92480 functions as a molecular glue, binding to Cereblon (CRBN), which is a substrate receptor component of the Cullin 4A-RING ligase (CRL4CRBN) E3 ubiquitin ligase complex. This interaction is central to its mechanism of action, leading to altered substrate specificity of the ligase. researchgate.netashpublications.orgashpublications.orgmedchemexpress.com
Specificity and Enhanced Binding Affinity of this compound to CRBN
This compound demonstrates a significantly enhanced binding affinity for CRBN compared to earlier-generation immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide (B1683931). researchgate.netashpublications.orgbinasss.sa.crnih.govnih.gov This heightened affinity is a distinguishing feature of CELMoDs and is attributed to structural modifications that allow for increased interaction with CRBN beyond the conventional thalidomide-binding pocket. nih.gov Furthermore, this compound is administered as a single S isomer, which binds more efficiently than the mixture of S and R isomers found in some IMiD compounds. nih.gov
In competitive binding assays, this compound exhibited a 50% inhibitory concentration (IC50) of 0.03 μM in displacing a Cy-5-labeled CELMoD analog from CRBN. In contrast, lenalidomide required a substantially higher concentration, with an IC50 value of 1.27 μM in the same assay, underscoring this compound's superior binding affinity. researchgate.netashpublications.org
Table 1: Comparative Binding Affinity to CRBN
| Compound | CRBN Binding IC50 (μM) |
| This compound | 0.03 |
| Lenalidomide | 1.27 |
Conformational Changes Induced by this compound in the CRBN Complex
A pivotal aspect of this compound's mechanism involves its ability to induce specific conformational changes within the CRL4CRBN E3 ubiquitin ligase complex. nih.govresearchgate.netresearchgate.net Upon binding to the thalidomide-binding domain (TBD) of CRBN, this compound triggers an allosteric rearrangement of CRBN from an "open" conformation to a "canonical closed" conformation. pdbj.orgrcsb.org This conformational shift is not merely incidental but is a necessary and sufficient event for the subsequent recruitment of novel protein substrates. pdbj.orgrcsb.org Crucially, the neosubstrate Ikaros (IKZF1) only stably associates with CRBN when it is in this closed conformation, highlighting the direct link between the drug-induced conformational change and the efficacy of substrate degradation. pdbj.orgrcsb.org
Selective Neosubstrate Recruitment and Degradation Profile
The conformational alteration induced by this compound reconfigures the CRBN surface, creating a novel interface that facilitates the recruitment of specific, otherwise non-target, proteins. These newly targeted proteins are termed "neosubstrates." binasss.sa.crnih.govnih.gov
Degradation of Ikaros Family Zinc Finger Proteins 1 and 3 (IKZF1/Ikaros and IKZF3/Aiolos)
The primary and most well-characterized neosubstrates recruited and degraded by this compound are the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos). researchgate.netashpublications.orgashpublications.orgbinasss.sa.crnih.govnih.govresearchgate.netresearchgate.netnih.gov These proteins are essential for lymphoid cell development and homeostasis, and their aberrant expression or function contributes significantly to the survival and growth of multiple myeloma cells. nih.govnih.govnih.gov
This compound effectively promotes the recruitment of IKZF1 and IKZF3 to the CRBN E3 ligase complex, demonstrating greater efficiency in this process compared to pomalidomide. researchgate.netashpublications.org The degradation of IKZF1/3 subsequently leads to the downregulation of key transcription factors such as interferon regulatory factor 4 (IRF4) and myc proto-oncogene protein (c-MYC), both of which are critical for myeloma cell survival and are considered 'oncogenes of addiction' in multiple myeloma. ashpublications.orgnih.gov this compound has been shown to induce IKZF1/3 degradation at concentrations as low as 1 nM. nih.gov
Kinetics and Depth of IKZF1/3 Degradation
This compound is characterized by its ability to induce rapid, deep, and sustained degradation of IKZF1 and IKZF3. researchgate.netashpublications.org This unique and rapid degradation profile is a direct consequence of its enhanced efficiency in driving the formation of the protein-protein interaction between IKZF1/3 and CRBN. researchgate.netashpublications.org Preclinical studies have shown that this compound triggers a faster and more efficient depletion of cellular Ikaros and Aiolos compared to pomalidomide. researchgate.netashpublications.org The compound achieves deep levels of protein degradation with rapid kinetics when compared to both lenalidomide and pomalidomide. researchgate.net
While this compound demonstrates rapid and deep degradation, comparative studies with other IKZF1/3 degraders highlight nuances in sustained degradation in vivo. For instance, in xenograft models, both this compound and CFT7455 achieved greater than 95% IKZF3 degradation within 4 hours post-dose. However, at 48 hours post-dose, this compound maintained only 6% IKZF3 degradation, whereas CFT7455 maintained 65%, suggesting differences in pharmacokinetic profiles that influence the duration of degradation in vivo. aacrjournals.orgresearchgate.net Nevertheless, the rapid and profound initial degradation kinetics of IKZF1/3 by this compound are directly correlated with its potent downstream pharmacological effects. nih.gov
Table 2: IKZF3 Degradation Kinetics in Xenograft Models
| Compound | % IKZF3 Degradation (4 hours post-dose) | % IKZF3 Degradation (48 hours post-dose) |
| This compound | >95 | 6 |
| CFT7455 | >95 | 65 |
Role of Polyubiquitination and Proteasome-Mediated Clearance
The degradation of IKZF1 and IKZF3 by this compound is a highly regulated process mediated by the ubiquitin-proteasome system (UPS). Upon the formation of the this compound-CRBN-neosubstrate ternary complex, this compound triggers a more extensive cellular ubiquitination of Ikaros. researchgate.netashpublications.org This polyubiquitination involves the covalent attachment of multiple ubiquitin molecules, primarily via K48-linked chains, which serve as a signal for recognition and subsequent degradation by the 26S proteasome. binasss.sa.crnih.govresearchgate.netnih.govnih.govmdpi.comrug.nl
The dependence on the proteasome for degradation is further evidenced by the fact that the degradation activity induced by molecular glues like this compound can be effectively blocked by proteasome inhibitors, such as MG132. rug.nl This confirms that the ultimate clearance of the ubiquitinated IKZF1 and IKZF3 proteins occurs through the cellular proteasomal machinery. binasss.sa.crnih.govresearchgate.netnih.govnih.govmdpi.comrug.nl
Modulation of Additional Transcription Factors and Signaling Pathways
Beyond Ikaros and Aiolos, this compound also mediates the robust degradation of other crucial transcription factors, including c-Myc and Interferon Regulatory Factor 4 (IRF4) nih.govwikipedia.orglabsolu.ca. The reduction of these transcription factors is intrinsically linked to the induction of apoptosis pathways within target cells nih.govwikipedia.orglabsolu.ca.
Furthermore, studies have shown that this compound selectively degrades Zinc Finger Protein 91 (ZFP91) and IKZF1 (Ikaros) with greater potency compared to pomalidomide, particularly in T-cell lymphomas (TCLs). ZFP91 acts as a bona fide transcription factor that co-regulates cell survival alongside IKZF1 in IMiD-resistant TCLs. Its activity is known to promote resistance to IKZF1 loss by activating key genes within the WNT, NF-kB, and MAP kinase signaling pathways. Transcriptomic analyses have also revealed that this compound dysregulates common pathways related to interferon response, protein homeostasis, and proliferation gene sets.
Table 2: Key Transcription Factors Degraded by this compound
| Transcription Factor | Effect of this compound | Associated Cellular Impact | Reference |
| Ikaros (IKZF1) | Rapid, deep, sustained degradation | Anti-myeloma activity, apoptosis induction | nih.govwikipedia.orguni.lulabsolu.ca |
| Aiolos (IKZF3) | Rapid, deep, sustained degradation | Anti-myeloma activity, apoptosis induction | nih.govwikipedia.orguni.lulabsolu.ca |
| c-Myc | Strong reduction | Linked to apoptosis induction | nih.govwikipedia.orglabsolu.ca |
| IRF4 | Strong reduction | Linked to apoptosis induction | nih.govwikipedia.orglabsolu.ca |
| ZFP91 | Selective degradation (more potent than pomalidomide) | Overcomes IMiD resistance, impacts cell survival |
Impact on Cellular Processes and Homeostasis
The molecular actions of this compound culminate in significant impacts on fundamental cellular processes, particularly those governing cell death and proliferation.
Induction of Apoptosis Pathways
This compound is a potent proapoptotic agent, capable of inducing programmed cell death nih.govwikipedia.orginvivochem.comuni.lulabsolu.ca. The rapid and extensive degradation of Ikaros and Aiolos by this compound directly leads to the activation of apoptotic pathways and subsequent cell death nih.govwikipedia.orguni.lu. This proapoptotic effect is observed even in cells that exhibit low levels of or mutations in CRBN, highlighting this compound's robust mechanism nih.govwikipedia.org. The induction of apoptosis is typically quantified by measuring the activation of caspase-3, a key effector caspase in the apoptotic cascade nih.govwikipedia.orglabsolu.ca.
This compound demonstrates single-agent induction of apoptosis invivochem.com. Moreover, its proapoptotic activity is significantly enhanced when combined with other therapeutic agents, exhibiting synergistic effects that lead to a greater induction of apoptosis compared to single-agent treatments. For instance, combinations of this compound with bortezomib (B1684674) and dexamethasone (B1670325) have been shown to substantially increase apoptosis induction.
Cell Cycle Regulation and Arrest Mechanisms (e.g., G2/M Transition Blockade)
Beyond inducing apoptosis, this compound also profoundly influences cell cycle regulation and progression. Research indicates that treatment with this compound leads to impaired cell cycle progression. A notable effect is its ability to enhance apoptotic induction at the G2/M stage of the cell cycle, particularly when used in combination with bortezomib and dexamethasone. This suggests that this compound potentiates a G2/M cell cycle arrest, preventing cells from progressing through this critical phase of division. Furthermore, this compound has been shown to dysregulate G2/M transition-dependent cyclins A and B, which are essential regulatory proteins for cell cycle progression through these phases.
In Vitro Anti-proliferative and Tumoricidal Activity
The in vitro studies of this compound have revealed its significant anti-proliferative and tumoricidal effects in diverse cancer cell lines, including those with established resistance to conventional therapies.
This compound exhibits potent anti-proliferative and pro-apoptotic effects across a broad panel of multiple myeloma (MM) cell lines guidetopharmacology.orgnih.govblogspot.comfishersci.ca. These cell lines encompassed a range of sensitivities and refractoriness to standard immunomodulatory drug (IMiD)-based therapies, and also harbored various chromosomal translocations and oncogenic drivers frequently observed in MM patients guidetopharmacology.orgnih.gov. Approximately half of the tested MM cell lines showed high sensitivity to this compound, with half-maximal inhibitory concentration (IC50) values for anti-proliferative activity ranging from 0.04 to 5 nM. Only two cell lines had IC50 values exceeding 100 nM guidetopharmacology.orgnih.gov.
In addition to MM, this compound has demonstrated strong activity in T-cell lymphoma (TCL) models. Treatment with this compound at a concentration of 0.1 µM induced apoptosis and reduced cell proliferation across all 20 TCL cell lines evaluated mims.com.
A key finding from preclinical research is this compound's ability to overcome resistance to existing IMiD therapies. This compound effectively inhibited MM cell proliferation and induced apoptosis in cell lines that were insensitive to lenalidomide and pomalidomide guidetopharmacology.orgnih.gov. This activity extended to MM cell lines that had acquired resistance to lenalidomide or pomalidomide, or those with reduced levels of cereblon protein. In these resistant contexts, this compound efficiently degraded Ikaros and Aiolos, leading to significant reductions in c-Myc and interferon regulatory factor 4 (IRF4), two transcription factors critical for apoptosis induction guidetopharmacology.orgnih.gov.
In TCL, this compound treatment resulted in nearly complete degradation of IKZF1 and ZFP91 (zinc finger protein 91) in pomalidomide-resistant TCL cell lines, thereby overcoming this resistance mims.com. Furthermore, this compound maintained activity against cereblon mutants expressed in cell lines that are typically resistant to pomalidomide.
Comparative studies highlight the superior binding affinity and degradation efficiency of this compound compared to first-generation IMiDs. In an in vitro binding assay, this compound exhibited a cereblon binding IC50 of 0.03 µM, significantly lower than lenalidomide's IC50 of 1.27 µM, indicating a much greater binding affinity for cereblon nih.gov.
This compound demonstrated superior mechanistic activity compared to pomalidomide, including more effective recruitment of Ikaros to the cereblon E3 ligase complex, enhanced cellular ubiquitination of Ikaros, and more rapid and efficient degradation of both Ikaros and Aiolos guidetopharmacology.orgnih.gov. This accelerated substrate degradation by this compound is associated with more potent anti-myeloma and immune stimulatory activities compared to lenalidomide and pomalidomide.
When compared to other IKZF1/3 degraders like CFT7455, this compound showed similar cereblon binding profiles and in vitro IKZF1/3 degradation kinetics, leading to sub-nanomolar GI50 values in a panel of MM cell lines. However, in an NCI-H929 xenograft model, CFT7455 demonstrated more effective maintenance of IKZF3 degradation at 48 hours post-dose (65% for CFT7455 versus 6% for this compound).
Table 1: Comparative In Vitro Binding Affinity for Cereblon
| Compound | Cereblon Binding IC50 (µM) |
| This compound | 0.03 nih.gov |
| Lenalidomide | 1.27 nih.gov |
Activity in Cell Lines with Acquired or Intrinsic Resistance to Existing Therapies (e.g., IMiDs)
In Vivo Efficacy Assessment in Preclinical Animal Models
The promising in vitro results for this compound have been corroborated by robust in vivo efficacy in various preclinical animal models, demonstrating its ability to inhibit tumor growth and induce regression.
This compound effectively reduced tumor growth in an H929 R10-1 mouse xenograft model. In a lenalidomide-resistant (H929-1051) xenograft mouse model, this compound as a single agent resulted in a 34% decrease in tumor growth guidetopharmacology.org.
The combination of this compound with other anti-myeloma agents has shown enhanced efficacy. In the H929-1051 cell-based xenograft model, the combination of this compound and dexamethasone led to a significant 84% decrease in tumor growth. This synergistic activity was notably greater than the effects observed with either agent alone (34% decrease for this compound and 20% decrease for dexamethasone) guidetopharmacology.org.
Furthermore, the concurrent administration of this compound and bortezomib demonstrated a strongly synergistic effect in animal models, leading to near complete or complete tumor regression in all treated animals. In one study, 6 out of 9 animals remained tumor-free through an observation period extending 157 days after the control group was terminated guidetopharmacology.org.
Table 2: Tumor Growth Inhibition in H929-1051 Xenograft Model
| Treatment Combination | Tumor Growth Decrease (%) |
| This compound alone | 34 guidetopharmacology.org |
| Dexamethasone alone | 20 guidetopharmacology.org |
| This compound + Dexamethasone | 84 guidetopharmacology.org |
This compound's efficacy has been specifically evaluated in disease-specific mouse models designed to mimic clinical resistance. This includes studies in the lenalidomide-resistant (H929-1051) xenograft mouse model, where its activity, particularly in combination with other agents, was extensively characterized guidetopharmacology.org.
Beyond MM, this compound has demonstrated high activity against multiple TCL models in vivo. This includes an ALK+ anaplastic large cell lymphoma (ALCL) subcutaneous model using SUP-M2 cells, which are known to be resistant to pomalidomide in vitro mims.com. These findings underscore this compound's potential to address therapeutic challenges in both MM and TCL, particularly in the context of IMiD resistance.
Data Tables
Table 1: Comparison of CRBN Binding Affinity (IC50) for CELMoDs and IMiDs
| Compound | IC50 (µM) in FRET assay (CRBN displacement) | Reference |
| CC-92480 | 0.03 | researchgate.netcaymanchem.comcaymanchem.com |
| Lenalidomide (B1683929) | 1.27 | researchgate.net |
Table 2: Preclinical Antiproliferative Activity of this compound in MM Cell Lines
| Activity Measure | Range of IC50 Values (nM) | Reference |
| Antiproliferative activity | 0.04 to 5 | researchgate.net |
| (Highly sensitive cell lines) |
Table 3: Key Substrates Degraded by this compound
| Substrate Protein | Role | Reference |
| Ikaros (IKZF1) | Lymphoid transcription factor, essential for hematopoietic cell development and MM cell survival; regulates immune cell activity | nih.govmultiplemyelomahub.commdpi.comresearchgate.netselleckchem.comehaweb.org |
| Aiolos (IKZF3) | Lymphoid transcription factor, essential for hematopoietic cell development and MM cell survival; regulates immune cell activity | nih.govmultiplemyelomahub.commdpi.comresearchgate.netselleckchem.comehaweb.org |
| c-Myc | Transcription factor linked to induction of apoptosis (downstream of Ikaros/Aiolos degradation) | researchgate.net |
| IRF4 | Interferon regulatory factor 4, linked to induction of apoptosis (downstream of Ikaros/Aiolos degradation) | researchgate.net |
Mechanisms of Resistance to Cc 92480 and Strategies for Overcoming Them in Preclinical Research
Genetic and Epigenetic Determinants of Resistance
Resistance to IMiDs and CELMoDs, including CC-92480, is often mediated by alterations in the Cereblon (CRBN) pathway, which is central to their mechanism of action oaepublish.combinasss.sa.cr. CRBN acts as the substrate adaptor of the CRL4CRBN E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins frontiersin.orgbinasss.sa.cr.
Role of CRBN Gene Alterations (Mutations, Copy Number Variations)
Genetic alterations within the CRBN gene are significant contributors to resistance. These include point mutations and copy number variations (CNVs), such as copy loss oaepublish.combinasss.sa.crashpublications.orgranchobiosciences.com. While CRBN mutations are rare in newly diagnosed multiple myeloma patients (less than 1%), their frequency increases considerably in IMiD-treated patients, reaching approximately 12% and nearly 30% in relapsed/refractory MM patients who have been exposed to IMiDs oaepublish.comranchobiosciences.comnih.govnih.gov.
Specifically, biallelic CRBN copy number loss or structural alterations, including mutations, coupled with monoallelic 3p loss, have been identified as drivers of resistance to this compound in primary patient plasma cells ashpublications.org. A notable mutation, R309H, located in the CRBN DDB1 binding domain (within exon 8), has been shown to decrease the binding affinity of thalidomide (B1683933), DDB1, and CUL4A to CRBN oaepublish.comashpublications.orglarvol.com. This reduced binding significantly attenuates the effects of this compound and nearly abrogates its cytotoxicity ashpublications.org. Despite these challenges, this compound has demonstrated activity in cell lines expressing CRBN mutations that were modeled from clinically resistant patients, although it shows no activity in CRBN null cell lines, confirming its CRBN-dependent mechanism researchgate.netashpublications.orgbioworld.com.
Impact of CRBN Alternative Splicing (e.g., Exon 10 Loss)
Alternative splicing of the CRBN gene represents another critical mechanism of resistance. The spliced isoform CRBN-005 (ENST00000424814), which lacks exon 10, results in the loss of the IMiD binding domain ashpublications.orgranchobiosciences.comnih.gov. This particular splice variant is not expected to bind or support IMiD function ranchobiosciences.com. The prevalence of this exon 10-deleted splice variant is observed in approximately 2.9% of newly diagnosed MM patients, but it escalates to almost 30% in IMiD-resistant relapsed/refractory MM, serving as a prognostic marker for poor outcomes ranchobiosciences.comnih.gov. Studies have shown a significant increase in the ratio of exon 10-spliced to full-length CRBN transcripts in pomalidomide-refractory patients compared to newly diagnosed or lenalidomide-refractory patients ranchobiosciences.com.
Modulation of CRBN Protein Expression Levels
The expression level of CRBN protein is directly correlated with IMiD activity and sensitivity nih.govnih.govnih.govresearchgate.net. Limited CRBN expression has been shown to reduce the activity of IMiDs nih.govnih.govresearchgate.net. Reduced CRBN expression levels are a known mechanism of acquired resistance to lenalidomide (B1683929) and pomalidomide (B1683931) bioworld.com. However, a key advantage of newer-generation degraders like this compound is their ability to overcome the resistance conferred by low CRBN expression researchgate.netashpublications.orgbioworld.comnih.govnih.govresearchgate.net. This compound remains active in refractory cell lines that exhibit low levels of CRBN researchgate.netashpublications.orgbioworld.com. Conversely, preclinical studies have demonstrated that overexpression of CRBN can increase the degradation of IKZF1 and ZFP91, thereby enhancing sensitivity to pomalidomide in T-cell lymphomas (TCLs) with primary resistance nih.gov.
Adaptive Resistance Mechanisms and Signaling Pathway Rewiring (e.g., ZFP91)
Beyond direct alterations to CRBN, cancer cells can develop adaptive resistance mechanisms through the rewiring of signaling pathways. One such mechanism involves the zinc finger protein 91 (ZFP91). ZFP91 functions as a bona fide transcription factor that co-regulates cell survival alongside IKZF1 in IMiD-resistant T-cell lymphomas nih.govnih.govresearchgate.net. It directly promotes resistance to IKZF1 loss by activating key signaling pathways, including WNT, NF-kB, and MAP kinase pathways nih.govnih.govresearchgate.net. Furthermore, lenalidomide-sensitive TCLs can acquire stable resistance through ZFP91 rewiring, a process that involves casein kinase 2 (CK2)-mediated c-Jun inactivation nih.govnih.govresearchgate.net.
This compound has demonstrated the ability to overcome this adaptive resistance by potently degrading both IKZF1 and ZFP91 nih.govnih.govresearchgate.net. Preclinical studies have shown that a mutation in ZFP91 (G406A), which disrupts its interaction with CRBN, prevents its degradation by pomalidomide and reduces the drug's effect in lenalidomide-resistant TCLs, highlighting the importance of ZFP91 degradation in overcoming resistance nih.gov. Resistance can also arise from the activation of alternative signaling pathways that lead to the upregulation of prosurvival factors like IRF4 and c-MYC ashpublications.org.
Investigational Strategies to Overcome Resistance
Preclinical research is actively exploring strategies to overcome resistance to this compound, primarily focusing on combination therapies that exploit synergistic mechanisms or target alternative pathways.
Combination Therapies with this compound to Counteract Resistance
This compound's enhanced potency and distinct degradation profile make it a strong candidate for combination therapies aimed at overcoming resistance. It has shown significant synergy when combined with standard-of-care agents. For instance, this compound combined with dexamethasone (B1670325) has demonstrated robust antitumor activity in lenalidomide-resistant xenograft models bioworld.com. Preclinical studies have also revealed strong synergy when this compound is combined with dexamethasone, bortezomib (B1684674), and anti-CD38 antibodies (such as daratumumab) against multiple myeloma, supporting their clinical investigation focusononcology.com.
The enhanced CRBN-binding affinity of CELMoDs like this compound, which is significantly higher than that of traditional IMiDs, along with their different spectrum of neosubstrate degradation, contributes to their ability to induce responses in patients refractory to earlier-generation IMiDs nih.govfrontiersin.orgashpublications.org. Furthermore, this compound exhibits potent immune-mediated killing of MM cells in co-cultures with peripheral blood mononuclear cells (PBMCs), leading to the activation of T cells and increased production of cytokines like interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) researchgate.netashpublications.org. This immunomodulatory activity can be leveraged in combination strategies.
Emerging preclinical data also suggest that combining this compound with selective inhibitors of nuclear export (SINEs), such as selinexor (B610770), may offer a novel approach karyopharm.com. This combination is hypothesized to spare T-cell function while demonstrating potential activity against resistant myeloma, highlighting an innovative strategy to address complex resistance mechanisms karyopharm.com.
Table 1: Key Genetic and Epigenetic Resistance Mechanisms to this compound
| Mechanism Category | Specific Alteration | Impact on this compound Activity | Prevalence in IMiD-Resistant MM | Reference |
| Genetic Alterations | CRBN Point Mutations (e.g., R309H) | Decreased binding affinity, attenuated cytotoxicity | Increases with IMiD exposure (up to ~30%) | oaepublish.comashpublications.orgranchobiosciences.comnih.govnih.govlarvol.com |
| CRBN Copy Number Loss (e.g., Biallelic loss, monoallelic 3p loss) | Drives resistance | Increases with IMiD exposure (up to ~30%) | oaepublish.comashpublications.orgranchobiosciences.comnih.govnih.gov | |
| Epigenetic/Transcriptomic Alterations | CRBN Alternative Splicing (Exon 10 Loss) | Loss of IMiD binding domain | ~2.9% in NDMM, up to ~30% in RRMM | ashpublications.orgranchobiosciences.comnih.gov |
| Protein Expression | Low CRBN Protein Levels | Reduced IMiD activity, but overcome by this compound | Linked to acquired resistance | researchgate.netashpublications.orgbioworld.comnih.govnih.govresearchgate.net |
Table 2: Adaptive Resistance Mechanisms and Overcoming Strategies
| Adaptive Mechanism | Description | This compound's Role in Overcoming | Reference |
| ZFP91 Rewiring | ZFP91 co-regulates cell survival with IKZF1, activating WNT, NF-kB, MAP kinase pathways; involves CK2-mediated c-Jun inactivation. | Potent degradation of ZFP91 and IKZF1. | nih.govnih.govresearchgate.net |
| Alternative Signaling Pathway Activation | Upregulation of prosurvival pathways (e.g., IRF4, c-MYC). | (Indirectly addressed by this compound's broad effects on myeloma cell survival) | ashpublications.org |
Table 3: Investigational Combination Therapies with this compound
| Combination Partner | Rationale / Preclinical Finding | Reference |
| Dexamethasone | Synergy in lenalidomide-resistant xenograft models; promising activity in RRMM patients. | bioworld.comfocusononcology.comonclive.com |
| Bortezomib | Strong synergy in preclinical MM models. | focusononcology.com |
| Anti-CD38 Antibodies (e.g., Daratumumab) | Strong synergy in preclinical MM models; enhanced immune-mediated killing. | researchgate.netashpublications.orgfocusononcology.com |
| Selinexor (SINE) | May spare T-cell function and show activity against resistant myeloma. | karyopharm.com |
Synergy with Proteasome Inhibitors (e.g., Bortezomib, Carfilzomib)
The combination of this compound with proteasome inhibitors (PIs) like bortezomib and carfilzomib (B1684676) has demonstrated robust synergistic effects in preclinical multiple myeloma models. In vitro assays have revealed enhanced cytotoxic activity on multiple myeloma cells when this compound is combined with bortezomib, surpassing the effects of either agent alone. wikipedia.org This synergy extends to in vivo models, where concurrent administration of this compound and bortezomib resulted in complete or nearly complete tumor regression in animal models. Notably, a significant proportion of animals remained tumor-free for an extended observation period of 157 days after the termination of control groups. wikipedia.orguni.lu
Mechanistically, this compound maintains its ability to induce proteasome-mediated degradation of Ikaros and Aiolos even in the presence of clinically relevant levels of bortezomib. uni.lu Comparative analyses of anti-proliferative activity in cell lines like H929 and MM1.S showed that this compound was significantly more potent than pomalidomide, inhibiting proliferation at doses 100-fold lower. labsolu.ca Combination experiments mimicking clinical pharmacokinetics demonstrated enhanced antiproliferative capacity in both doublet and triplet combinations (this compound/bortezomib/dexamethasone) compared to single agents. labsolu.ca Combination indices for these regimens were consistently below 1, indicating a synergistic effect. labsolu.ca Furthermore, these combinations led to a substantial increase in apoptosis induction, with triplet combinations achieving over 90% apoptosis compared to 40% for this compound alone. labsolu.ca This synergistic effect is partly attributed to this compound's ability to enhance cell-autonomous cytotoxicity through the blockade of G2/M transition when combined with bortezomib and dexamethasone. labsolu.ca Synergy has also been observed with carfilzomib in combination with this compound and dexamethasone. labsolu.ca
Table 1: Preclinical Synergy of this compound with Bortezomib in Multiple Myeloma Models
| Combination | Model Type | Observed Effect | Key Finding | Citation |
| This compound + Bortezomib | In vitro MM cell lines | Enhanced cytotoxic activity | Greater than single agents | wikipedia.org |
| This compound + Bortezomib | Xenograft mouse model (H929-1051) | Complete/near-complete tumor regression | 6 of 9 animals tumor-free for 157 days | wikipedia.orguni.lu |
| This compound + Bortezomib + Dexamethasone | MM cell lines (H929, MM1.S) | Enhanced antiproliferative capacity, >90% apoptosis | Combination indices < 1 (synergistic) | labsolu.ca |
Synergy with Glucocorticoids (e.g., Dexamethasone)
Preclinical investigations have highlighted a strong synergistic relationship between this compound and glucocorticoids, such as dexamethasone, in multiple myeloma cell lines and xenograft models. wikipedia.orguni.lu This combination demonstrated activity at concentrations where both this compound and dexamethasone, as single agents, exhibited minimal effects. wikipedia.orginvivochem.com In a lenalidomide-resistant (H929-1051) xenograft mouse model, the combination of this compound and dexamethasone significantly inhibited tumor growth, resulting in an 84% decrease compared to single agents (this compound: -34%, dexamethasone: -20%). wikipedia.orginvivochem.com This effect was classified as synergistic using the fractional product method. wikipedia.orginvivochem.com Additionally, this compound was found to potentiate dexamethasone-induced apoptosis and reduce cell viability in a concentration-dependent manner in multiple myeloma cell lines. wikipedia.orginvivochem.com
Synergy with Monoclonal Antibodies (e.g., Anti-CD38 Antibodies)
This compound exhibits strong synergy with anti-CD38 monoclonal antibodies, including daratumumab and isatuximab, in preclinical multiple myeloma models. wikipedia.orguni.lulabsolu.ca Treatment of multiple myeloma cell lines with this compound led to a two- to three-fold increase in cell surface expression of CD38 compared to controls. wikipedia.orguni.luinvivochem.com This upregulation of CD38 expression is a critical mechanism by which this compound enhances the effectiveness of anti-CD38 antibodies. wikipedia.org Pretreatment of multiple myeloma cells with this compound prior to daratumumab exposure resulted in enhanced antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). wikipedia.orguni.luinvivochem.com This "priming" effect and subsequent synergy with anti-CD38 monoclonal antibodies are believed to arise from this compound's potent mediation of Ikaros and Aiolos degradation, which are known to suppress CD38 expression.
Combinatorial Approaches with Other Targeted Agents (e.g., Selinexor)
Given the complex nature of resistance in multiple myeloma, exploring combinatorial approaches with other targeted agents possessing distinct mechanisms of action is a rational strategy. Selinexor, a selective inhibitor of nuclear export (SINE) compound, represents such an agent. It functions by binding to and inhibiting exportin 1 (XPO1), leading to the accumulation of tumor suppressor proteins in the cell nucleus, ultimately arresting the cell cycle and inducing apoptosis. While specific preclinical synergy data between this compound and selinexor were not detailed, the principle of combining agents with different targets (cereblon modulation by this compound and XPO1 inhibition by selinexor) provides a strong rationale for investigating such combinations to overcome diverse resistance pathways and enhance anti-tumor activity in refractory multiple myeloma. Selinexor is already used in combination with other agents, including bortezomib and dexamethasone, for multiple myeloma.
Rational Drug Design for Enhanced Resistance Overcoming Potency
This compound's development is a prime example of rational drug design aimed at enhancing potency and overcoming resistance mechanisms observed with earlier immunomodulatory drugs (IMiDs). It was specifically designed as a novel cereblon E3 ligase modulator (CELMoD) for efficient and rapid protein degradation kinetics. wikipedia.org This design focused on optimizing beyond mere degradation potency to include degradation efficiency and kinetics, which proved crucial for efficacy in lenalidomide-resistant settings. wikipedia.org
A key aspect of this compound's enhanced potency lies in its superior binding affinity for cereblon. In a cereblon protein competitive binding assay, this compound demonstrated a 50% inhibitory concentration (IC50) of 0.03 μM, significantly lower than lenalidomide's IC50 of 1.27 μM in the same assay. invivochem.com This higher binding affinity translates to more effective engagement with cereblon. Furthermore, this compound was found to promote the recruitment of Ikaros to the CRBN E3 ligase complex more effectively than pomalidomide in orthogonal binding assays. invivochem.com This led to more extensive cellular ubiquitination of Ikaros and a faster, more efficient depletion of cellular Ikaros and Aiolos compared to pomalidomide. invivochem.com This rational design approach, focusing on improved cereblon binding and enhanced degradation kinetics of the critical transcription factors Ikaros and Aiolos, underpins this compound's ability to exert potent anti-myeloma effects, even in cell lines resistant to traditional IMiDs. invivochem.com
Table 2: Comparative Binding Affinity and Degradation Efficiency
| Compound | Target | Binding Affinity (IC50 for CRBN) | Degradation Efficiency (Ikaros/Aiolos) | Citation |
| This compound | Cereblon | 0.03 μM | Rapid, deep, sustained, more efficient than pomalidomide | uni.luinvivochem.com |
| Lenalidomide | Cereblon | 1.27 μM | Less efficient than this compound | uni.luinvivochem.com |
| Pomalidomide | Cereblon | N/A (less potent than this compound) | Less efficient than this compound | invivochem.com |
Drug Discovery and Preclinical Development of Cc 92480
Design Principles for Next-Generation CELMoDs
Next-generation CELMoDs, including CC-92480, are designed to enhance potency and specificity compared to first-generation IMiDs like lenalidomide (B1683929) and pomalidomide (B1683931), particularly in overcoming drug resistance in multiple myeloma (MM) researchgate.netashpublications.orgresearchgate.netnih.govashpublications.orgtandfonline.comdrughunter.com. A primary design principle for these compounds is their superior binding affinity to cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This compound demonstrates a higher binding affinity for CRBN, with an IC50 value of 0.03 µM in a competitive binding assay, significantly surpassing lenalidomide's IC50 of 1.27 µM researchgate.netashpublications.orgnih.govnih.govcaymanchem.com.
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Structure-Activity Relationship (SAR) studies were critical in the discovery and optimization of this compound, elucidating how modifications to its chemical structure influence its biological activity oncodesign-services.com. The identification of this compound emerged from the systematic inspection and optimization of a series of arylpiperazine analogues nih.gov. These studies were guided by a dual approach, integrating both phenotypic screening data and detailed protein degradation profiles researchgate.netnih.gov.
Rational design, often supported by molecular dynamics simulations and cell-based functional assays, was employed to develop degraders with increased potency researchgate.net. This compound was specifically designed to induce the formation of a stable, conformation-flipped "CK1α-CC-92480-CRBN" ternary complex, indicating that CRBNTyr355 inversion plays a role in its mechanism of action nih.gov. Compared to lenalidomide and pomalidomide, this compound exhibits more potent and rapid degradation profiles, with a specific focus on IKZF1 and IKZF3 degradation and reduced off-target binding nih.gov. Proteomic clustering analyses further confirmed that this compound groups with other compounds known to degrade C2H2 zinc finger proteins like IKZF1 and IKZF3, distinguishing it from degraders targeting other proteins such as GSPT1 and GSPT2 researchgate.net.
High-Throughput Screening and Phenotypic Profiling in Compound Discovery
The discovery of this compound leveraged high-throughput screening (HTS) and phenotypic profiling, which are instrumental in identifying novel compounds with desired biological activities without necessarily knowing the precise molecular target beforehand drugtargetreview.com. A small molecule compound library was subjected to phenotypic profiling across various hematological cancer cell lines to identify initial hit degraders researchgate.netnih.gov.
Translational Preclinical Research Guiding Clinical Development
Translational preclinical research for this compound focused on characterizing its mechanism of action, efficacy, and pharmacodynamic properties in relevant in vitro and in vivo models to inform its clinical development researchgate.netashpublications.orgehaweb.orgresearchgate.net. These studies provided crucial data for understanding its therapeutic potential and guiding dose and schedule selection for human trials.
Preclinical investigations demonstrated this compound's potent antiproliferative and tumoricidal activity in MM cell lines, including those resistant to lenalidomide and pomalidomide researchgate.netashpublications.orgtandfonline.comnih.gov. It also exhibited significant immune-stimulatory effects and synergistic activity when combined with other antimyeloma agents tandfonline.comnih.govresearchgate.net. In vivo studies using H929 R10-1 mouse xenograft models confirmed that this compound effectively reduced tumor growth caymanchem.com. Unbiased proteomics was utilized to identify therapeutically relevant neosubstrates degraded by this compound researchgate.net.
Substrate Degradation and Recovery Kinetics in Preclinical Models for Dosing Rationale
Preclinical studies extensively characterized the degradation and recovery kinetics of this compound's target substrates, Ikaros and Aiolos, which were critical for establishing dosing rationales ehaweb.orgresearchgate.net. This compound induced rapid and sustained degradation of Ikaros and Aiolos in MM cells, leading to apoptosis within 72 hours, with degradation depth often exceeding 80% ehaweb.org.
The rate and depth of Ikaros/Aiolos degradation in T cells increased with dose, reaching maximal levels at concentrations of ≥0.6 mg once daily (QD), with sustained degradation over 24 hours researchgate.net. Washout experiments demonstrated that substrate recovery was dose-dependent, with full recovery observed between 3 and 7 days following drug removal ehaweb.orgresearchgate.net. This reversibility and the time required for substrate recovery are important considerations for designing intermittent dosing schedules to manage potential on-target toxicities, such as neutropenia, which is a class effect of Ikaros and Aiolos degraders ehaweb.org. This compound-mediated degradation of Ikaros was shown to block neutrophil maturation at myeloid progenitor development stage III; this block was dose-dependent, reversible, and correlated with Ikaros loss and recovery, requiring more than 2 days for recovery after washout ehaweb.org.
Furthermore, substrate degradation was observed in bone marrow plasma cells, even in the presence of low CRBN levels researchgate.net. This compound dosing periods resulted in rapid and sustained decreases in serum free light chain (sFLC) and soluble B-cell maturation antigen (sBCMA), which are biomarkers of tumor burden. These decreases were dependent on both dose and schedule; longer drug holidays in intensive schedules led to a rapid rebound of these markers, whereas more continuous schedules maintained their suppression researchgate.net.
Identification of Preclinical Biomarkers for Response and Resistance
Preclinical research identified several biomarkers to monitor this compound's pharmacodynamic effects and to predict response and potential resistance mechanisms. Levels of Ikaros and Aiolos in T cells, assessed by flow cytometry, served as key pharmacodynamic biomarkers researchgate.netresearchgate.net. Serum free light chain (sFLC) and soluble B-cell maturation antigen (sBCMA) were monitored weekly in serum as indicators of tumor burden and response researchgate.netresearchgate.net. Immunohistochemistry analysis of bone marrow aspirates provided insights into the expression of CRBN, Ikaros, Aiolos, ZFP91, c-Myc, and IRF-4 researchgate.net.
Preclinical studies also revealed that this compound increases CD38 cell surface expression in MM cell lines, leading to enhanced antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) when combined with daratumumab nih.govresearchgate.net. This "priming" effect and subsequent synergy with anti-CD38 monoclonal antibodies are thought to arise from this compound's potent degradation of Ikaros and Aiolos, which are known to suppress CD38 expression nih.gov.
Regarding resistance, preclinical and early clinical data have highlighted that reduced expression or mutations in the CRBN gene (e.g., 3p26 loss, R309H mutation) can lead to resistance to IMiDs and CELMoDs researchgate.netashpublications.orgnih.govashpublications.orgbinasss.sa.croaepublish.com. Analysis of patient samples treated with mezigdomide (B2442610) in clinical trials indicated that monoallelic loss of 3p26 was observed in patients who responded and later relapsed, while biallelic loss or monoallelic loss with a CRBN R309H mutation was seen in primary refractory patients oaepublish.com. These findings suggest that CRBN gene status could serve as a valuable preclinical biomarker for predicting sensitivity or resistance to CELMoD therapy nih.govoaepublish.com.
Future Directions and Broader Research Implications of Cc 92480
Expansion of Therapeutic Application Research Beyond Primary Indications
CC-92480's primary focus in clinical development has been on relapsed/refractory multiple myeloma (RRMM), demonstrating promising efficacy in heavily pretreated patient populations, including those refractory to lenalidomide (B1683929) and pomalidomide (B1683931). wikipedia.orgresearchgate.netwikipedia.orgwikipedia.orgwikidata.orgfishersci.ptmdwiki.orgfrontiersin.orgmybiosource.comnih.govnih.govnih.govnih.govnih.govnih.gov Its superior cereblon (CRBN)-binding affinity and enhanced degradation capabilities compared to earlier IMiDs position it as a critical agent for overcoming acquired resistance mechanisms within multiple myeloma. wikipedia.orgresearchgate.netnewdrugapprovals.orgwikipedia.orgfishersci.caebi.ac.uk While its current clinical trials are predominantly in multiple myeloma, the underlying mechanism of targeted protein degradation via CELMoDs holds broader implications. The potential for such agents to address other hematologic malignancies and even solid tumors is a subject of ongoing strategic consideration within the field of protein degraders, although specific expanded indications for this compound beyond multiple myeloma are still under active investigation. fishersci.ptwikipedia.org
Exploration of Novel Combination Modalities in Preclinical Models
Preclinical investigations have extensively explored this compound's synergistic potential when combined with various standard-of-care and novel agents, aiming to enhance anti-tumor activity and overcome resistance. This compound has demonstrated strong synergistic effects with:
Dexamethasone (B1670325) (DEX): Combinations with DEX have shown enhanced anti-tumor activity in multiple myeloma cell lines and significantly greater tumor growth inhibition in lenalidomide-resistant xenograft mouse models, leading to complete or near-complete tumor regression in some cases. wikipedia.orgprobes-drugs.orgnih.gov
Proteasome Inhibitors (PIs): Synergy has been observed with bortezomib (B1684674) (BTZ) and carfilzomib (B1684676) (CFZ). Preclinical studies indicated that this compound maintained its ability to induce degradation of Ikaros and Aiolos even in the presence of bortezomib, leading to enhanced cytotoxic activity and significant tumor regression in animal models. wikipedia.orgmybiosource.comprobes-drugs.orgmims.comwikidata.org
Anti-CD38 Monoclonal Antibodies (mAbs): When combined with daratumumab (DARA), this compound pretreatment of multiple myeloma cells enhanced antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). wikipedia.orgprobes-drugs.orgfishersci.ca Synergistic anti-tumor activity was also observed in MOLP-8 cells with the this compound-DARA combination. fishersci.ca
Selinexor (B610770): Preclinical studies provide a scientific rationale for combining this compound with selinexor, a selective inhibitor of nuclear export (XPO1 inhibitor), particularly for patients who have progressed after T-cell immunotherapies. This all-oral combination is slated for further clinical evaluation. mims.comakrivisbio.com
Other Investigational Agents: Clinical trials are also exploring combinations of this compound with agents such as tazemetostat (B611178) (an EZH2 inhibitor), BMS-986158 (a BET bromodomain inhibitor), or trametinib (B1684009) (a MEK inhibitor), indicating a broad strategy to identify optimal multi-drug regimens. guidetopharmacology.org
These preclinical findings underscore this compound's versatility and its potential to form the backbone of highly effective combination therapies for multiple myeloma.
Advanced Mechanistic Investigations into CELMoD Biology
This compound functions as a potent cereblon E3 ligase modulator (CELMoD), a class of compounds designed to co-opt the CRL4^CRBN E3 ubiquitin ligase complex. wikipedia.orgresearchgate.netwikipedia.orgwikipedia.orgwikidata.orgfishersci.ptmdwiki.orgfrontiersin.orgnih.govnih.govnih.govnih.govnih.govnih.govfishersci.caebi.ac.ukprobes-drugs.orgnih.govakrivisbio.commims.comciteab.commims.comnih.govnih.gov Key mechanistic insights include:
High CRBN Binding Affinity: this compound exhibits a significantly higher binding affinity for CRBN compared to lenalidomide and pomalidomide, with an IC50 of 0.03 µM in a FRET assay, versus 1.27 µM for lenalidomide. wikipedia.orgresearchgate.netwikipedia.orgfishersci.caebi.ac.uk This enhanced binding is attributed, in part, to its larger molecular size, allowing for more efficient engagement with the CRBN binding site. nih.gov
Rapid Substrate Degradation: The compound induces rapid, deep, and sustained degradation of the essential transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). wikipedia.orgresearchgate.netwikipedia.orgwikipedia.orgwikidata.orgfishersci.ptmdwiki.orgnih.govnih.govnih.govnewdrugapprovals.orgwikipedia.orgebi.ac.ukprobes-drugs.orgfishersci.caakrivisbio.commims.commims.comnih.gov This degradation is more efficient and extensive than that observed with pomalidomide. wikipedia.orgresearchgate.netwikipedia.org
Downstream Effects and Apoptosis: The depletion of Ikaros and Aiolos leads to a significant reduction in downstream transcription factors such as c-Myc and interferon regulatory factor 4 (IRF4), ultimately inducing apoptosis in myeloma cells. wikipedia.orgwikipedia.orgebi.ac.uk This cytotoxic effect is maintained even in cells with low or mutated CRBN protein. wikipedia.orgresearchgate.net
Immunomodulatory Activity: Beyond direct tumoricidal effects, this compound possesses potent immunomodulatory properties. It promotes T-cell activation, increases the production of cytokines like interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFNγ), and enhances immune-mediated killing of multiple myeloma cells in co-culture models. wikipedia.orgwikipedia.orgnih.govnih.govmims.comwikidata.orgakrivisbio.commims.commims.comnih.gov
These detailed mechanistic investigations are crucial for understanding the compound's potent activity and for guiding further rational drug design and combination strategies.
Development of Predictive Preclinical Models for Drug Response
The development of robust predictive preclinical models is vital for identifying patients most likely to respond to this compound and for understanding mechanisms of resistance.
Overcoming IMiD Resistance: Preclinical studies have extensively utilized multiple myeloma cell lines that have acquired resistance to lenalidomide or pomalidomide, including those with low CRBN levels or CRBN gene mutations. This compound has demonstrated robust activity in these resistant models, highlighting its potential to overcome existing IMiD resistance. wikipedia.orgresearchgate.netwikipedia.orgwikidata.orgmdwiki.orgnih.govnih.govnih.govwikipedia.orgnih.govciteab.commims.comnih.gov
Xenograft Models: Lenalidomide-resistant H929-1051 xenograft mouse models have served as key in vivo preclinical tools to evaluate the efficacy of this compound as a single agent and in combination with other therapies. wikipedia.orgwikipedia.orgprobes-drugs.orgnih.gov
Biomarker Identification: Pharmacodynamic (PD) biomarker analyses are integrated into clinical trials, involving the monitoring of Aiolos expression in peripheral blood T-cells and assessing immunomodulation via flow cytometry. Serum free light chain (sFLC) and soluble B-cell maturation antigen (BCMA) levels are also analyzed as indicators of tumor burden and response. fishersci.ca
Resistance Mechanism Research: Ongoing research is dedicated to unraveling the complex mechanisms of resistance to CELMoDs. This includes investigating CRBN structural changes, copy number variations, and the role of COP9 signalosome subunits. For instance, studies have identified 3p26 loss (encoding the CRBN gene) and specific CRBN mutations (e.g., R309H) in patients who experienced relapse or primary progression on mezigdomide (B2442610), offering insights into potential predictive biomarkers for future patient stratification. nih.govciteab.com
Potential for Addressing Undruggable Targets via Induced Proximity
This compound operates as a "molecular glue degrader," a class of small molecules that leverage the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of target proteins. wikipedia.orgfishersci.ptmdwiki.org This mechanism, based on chemically induced dimerization (CID), offers a powerful strategy for addressing historically "undruggable" targets. fishersci.com
Molecular Glue Mechanism: Unlike traditional inhibitors that block protein function, molecular glues like this compound facilitate or stabilize an artificial protein-protein interaction between an E3 ubiquitin ligase (in this case, CRBN) and a target protein. This induced proximity leads to the ubiquitination of the target protein, marking it for proteasomal degradation. wikipedia.orgfishersci.pt
Targeting Transcription Factors: The ability to degrade transcription factors such as Ikaros and Aiolos, which lack conventional enzymatic active sites or well-defined binding pockets for traditional small molecule inhibitors, exemplifies the power of induced proximity. wikipedia.orgresearchgate.netwikipedia.orgwikipedia.orgwikidata.orgfishersci.ptmdwiki.orgnih.govnih.govnih.govwikipedia.orgebi.ac.ukprobes-drugs.orgfishersci.caakrivisbio.commims.commims.comnih.gov
Broadening Therapeutic Scope: This approach opens new avenues for drug discovery, potentially enabling the targeting of a wide array of disease-driving proteins previously considered inaccessible. The success of this compound in degrading such challenging targets provides a strong proof-of-concept for the broader application of molecular glue technology in oncology and beyond.
Q & A
Q. Q1. What is the molecular mechanism by which CC-92480 induces degradation of Ikaros (IKZF1) and Aiolos (IKZF3), and how does this differ from earlier immunomodulatory drugs (IMiDs)?
Methodological Answer: this compound binds cereblon (CRBN) with ~10-20-fold higher affinity than lenalidomide or pomalidomide, enabling rapid and sustained degradation of Ikaros/Aiolos. Unlike IMiDs, this compound's optimized structure stabilizes CRBN's substrate-recognition interface, enhancing ubiquitination efficiency. Preclinical studies using MM cell lines demonstrated maximal Ikaros degradation within 5 minutes (vs. 20–35 minutes for IMiDs) and sustained suppression even in CRBN-mutated/resistant models. Degradation correlates with caspase-3 activation and p27 stabilization, inducing apoptosis .
Q. Q2. How were preclinical models designed to evaluate this compound's efficacy against IMiD-resistant multiple myeloma (MM) cells?
Methodological Answer: Resistant cell lines (e.g., H929-1051) were generated via prolonged exposure to lenalidomide/pomalidomide, followed by CRISPR-mediated CRBN knockdown or mutation. This compound was tested in these models using dose-response assays (IC₅₀: 30 nM vs. 1.27 μM for lenalidomide). Synergy with proteasome inhibitors (e.g., bortezomib) was quantified via combination indices (CI <1 indicates synergy) in proliferation assays. In vivo, xenograft mice with resistant tumors were treated with this compound ± dexamethasone/bortezomib, showing tumor growth inhibition (−84% vs. −34% for monotherapy) .
Q. Q3. What clinical trial designs are used to assess this compound's safety and efficacy in relapsed/refractory MM (RRMM)?
Methodological Answer: Phase I/II trials (NCT03374085, NCT03989414) employ a 3+3 dose-escalation design to determine maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D). Cohorts receive this compound (0.3–1.6 mg, days 1–14) with dexamethasone ± bortezomib/carfilzomib. Primary endpoints include safety (CTCAE v5.0) and overall response rate (ORR; IMWG criteria). Pharmacodynamic (PD) assessments measure Ikaros/Aiolos degradation in peripheral blood mononuclear cells (PBMCs) via flow cytometry .
Advanced Research Questions
Q. Q4. How does this compound overcome resistance mechanisms in MM, such as CRBN splice variants or proteasome dysfunction?
Methodological Answer: CRBN dysfunction (e.g., splice variants lacking exon 10) reduces IMiD binding but retains this compound activity due to its higher binding affinity. In proteasome-inhibited cells, this compound maintains Ikaros/Aiolos degradation by leveraging residual β5 proteasome activity. Washout experiments in MM cell lines co-treated with bortezomib showed prolonged degradation post-proteasome inhibition, suggesting this compound's resilience to transient proteasome suppression .
Q. Q5. What explains the contradictory efficacy outcomes between early-phase trials (e.g., ORR 20% vs. 54.5%)?
Methodological Answer: Heterogeneity in patient populations drives variability. The lower ORR (20%) in the phase I ITT population included heavily pretreated patients (median 6 prior lines, 50% triple-refractory). In the MTD expansion cohort (1 mg, 14-day cycles), ORR rose to 54.5% due to optimized dosing and exclusion of CRBN-null subtypes via baseline CRBN immunohistochemistry. Subgroup analysis revealed higher responses in patients with intact CRBN signaling and extramedullary disease .
Q. Q6. How can researchers optimize combination regimens involving this compound to minimize toxicity (e.g., neutropenia) while maximizing synergy?
Methodological Answer: Preclinical synergy screens identified dexamethasone and daratumumab as optimal partners. In vitro, this compound upregulates CD38 expression, enhancing daratumumab-mediated ADCC/ADCP. Clinically, granulocyte colony-stimulating factor (G-CSF) prophylaxis reduced grade 3–4 neutropenia from 36.8% to <10% in phase II. Pharmacokinetic/pharmacodynamic (PK/PD) modeling supports intermittent dosing (e.g., 10 days on/11 days off) to balance efficacy and hematologic toxicity .
Q. Q7. What methodologies are used to validate this compound's immunomodulatory effects in the tumor microenvironment (TME)?
Methodological Answer: Single-cell RNA sequencing of bone marrow samples from trial participants revealed this compound-driven upregulation of interferon-responsive genes (e.g., STAT1, IRF4) in CD8+ T cells and NK cells. Ex vivo co-cultures of MM cells with autologous T cells showed enhanced IL-2/IFN-γ secretion post-CC-92480 treatment, measured via ELISA. In murine models, depletion of CD8+ T cells abrogated this compound's antitumor effects, confirming TME-dependent activity .
Data Contradiction Analysis
Q. Q8. Why do some preclinical studies report this compound's superiority over IMiDs, while clinical trials show overlapping toxicities (e.g., neutropenia)?
Methodological Answer: While this compound's CRBN-binding affinity reduces off-target effects (e.g., teratogenicity in zebrafish models), its potent IKZF1/3 degradation amplifies on-target suppression of hematopoietic progenitors. Comparative toxicogenomics in CD34+ cells identified shared pathways (e.g., MYC suppression) between this compound and IMiDs. Mitigation strategies, such as shorter treatment cycles and G-CSF support, are under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
